molecular formula C13H15N3O2 B15214569 Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- CAS No. 53727-39-2

Uracil, 5-(dimethylamino)-1-methyl-3-phenyl-

Cat. No.: B15214569
CAS No.: 53727-39-2
M. Wt: 245.28 g/mol
InChI Key: HGTNFDRANJNWME-UHFFFAOYSA-N
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Description

Uracil, 5-(dimethylamino)-1-methyl-3-phenyl-, is a substituted uracil derivative characterized by a dimethylamino group at the 5-position, a methyl group at the 1-position, and a phenyl ring at the 3-position. These substituents confer unique physicochemical and biological properties. This compound is of interest in medicinal chemistry due to the antiviral and cytotoxic activities observed in structurally related uracil derivatives .

Properties

CAS No.

53727-39-2

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

5-(dimethylamino)-1-methyl-3-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C13H15N3O2/c1-14(2)11-9-15(3)13(18)16(12(11)17)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

HGTNFDRANJNWME-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C2=CC=CC=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For Uracil, 5-(dimethylamino)-1-methyl-3-phenyl-, the synthesis can be achieved through the following steps:

    Alkylation at the N1-position: This step involves the introduction of a methyl group at the N1-position of uracil. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced at the 5-position through a nucleophilic substitution reaction. This can be done using dimethylamine and a suitable leaving group at the 5-position, such as a halogen.

    Phenylation at the 3-position: The phenyl group can be introduced at the 3-position through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, using phenylboronic acid and a halogenated uracil derivative.

Industrial Production Methods: Industrial production of uracil derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: Uracil derivatives can undergo oxidation reactions, often leading to the formation of hydroxylated products.

    Reduction: Reduction reactions can be used to modify the functional groups on the uracil ring, such as reducing nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common for introducing various substituents at different positions on the uracil ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Dimethylamine, phenylboronic acid.

Major Products Formed:

    Hydroxylated Uracil Derivatives: Formed through oxidation reactions.

    Aminated Uracil Derivatives: Formed through reduction of nitro groups.

    Substituted Uracil Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential interactions with nucleic acids and proteins, which can provide insights into its biological activity.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- involves its interaction with molecular targets such as enzymes and nucleic acids. The dimethylamino group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The phenyl group can increase the compound’s hydrophobicity, potentially affecting its cellular uptake and distribution. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Insights :

  • The dimethylamino group in the target compound likely offers better metabolic stability than the amino group in 5-amino-1,3-dimethyluracil .
  • Compared to halogenated uracils, the phenyl and dimethylamino groups may reduce direct DNA intercalation but improve selectivity for viral enzymes .

Advantages :

  • Silylation methods (e.g., using BSA) enable regioselective functionalization, critical for introducing the phenyl group at position 3 .
  • Avoidance of halogenation steps reduces environmental and safety risks compared to halogenated derivatives .

Physicochemical Properties

Property Target Compound 5-Acylethynyluracils 5,6-Dihalouracils
LogP High (due to phenyl) Moderate (acyl chain-dependent) Low to moderate
Solubility Moderate (polar dimethylamino) Low (hydrophobic acyl groups) Low (halogens increase polarity slightly)
Stability High (dimethylamino resists oxidation) Variable (acyl groups prone to hydrolysis) Low (halogens may undergo nucleophilic substitution)

Implications :

  • The phenyl group in the target compound may enhance blood-brain barrier penetration compared to acyl or halogenated derivatives .
  • Dimethylamino substitution balances solubility and stability, addressing limitations of amino or halogenated analogs .

Q & A

Q. What are the established synthetic routes for 5-(dimethylamino)-1-methyl-3-phenyluracil, and how do reaction conditions influence yield and purity?

The synthesis of uracil derivatives typically involves condensation reactions or functionalization of pre-existing uracil scaffolds. For example, 6-amino-1,3-dialkyluracil derivatives can react with polyfluorocarboxylic acid anhydrides in dry dioxane with pyridine as a base, followed by purification via vacuum drying and trituration . Key factors include:

  • Solvent choice : Anhydrous conditions (e.g., dry dioxane) prevent side reactions.
  • Reagent stoichiometry : Excess polyfluorocarboxylic acid anhydride (2 equivalents) ensures complete acylation.
  • Purification : Column chromatography (silica gel/CHCl3) and recrystallization (methanol) enhance purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and phenyl substituents (aromatic protons at δ ~7.2–7.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns (e.g., loss of dimethylamine).
  • HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity, as per pharmacopeial standards .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Toxicity : Similar dimethylamino-containing compounds show intravenous toxicity (e.g., LD₅₀ = 180 mg/kg in mice), necessitating PPE and proper ventilation .
  • Decomposition : Thermal degradation may release toxic NOₓ vapors; avoid high temperatures during synthesis or storage .

Advanced Research Questions

Q. How does the dimethylamino group influence the electronic and reactivity profiles of this uracil derivative?

The dimethylamino group is a strong electron-donating substituent, which:

  • Enhances nucleophilicity at adjacent positions, facilitating electrophilic substitutions.
  • Alters tautomeric equilibria : Stabilizes enol forms via resonance, affecting hydrogen-bonding interactions in biological systems .
  • Methodology : Density Functional Theory (DFT) calculations can model charge distribution and frontier molecular orbitals to predict reactivity .

Q. What strategies resolve contradictions in crystallographic data for structurally similar uracil derivatives?

  • Software tools : SHELXL refines high-resolution crystal structures, addressing twinning or disorder using constraints (e.g., DFIX for bond lengths) .
  • Data validation : Cross-check with spectroscopic data (e.g., NMR NOE correlations) ensures consistency between solution and solid-state structures .

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

  • Molecular docking : Screen against target proteins (e.g., thymidylate synthase) to predict binding affinities.
  • QSAR models : Correlate substituent effects (e.g., electron-donating groups at position 5) with activity trends observed in analogs like 6-amino-1,3-dimethyluracil .

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